molecular formula C9H9N3O2 B3056585 3-(2-hydroxyethyl)-1,2,3-benzotriazin-4(3H)-one CAS No. 72553-67-4

3-(2-hydroxyethyl)-1,2,3-benzotriazin-4(3H)-one

Cat. No. B3056585
M. Wt: 191.19 g/mol
InChI Key: OENHVTAMUAZEKH-UHFFFAOYSA-N
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Patent
US06939870B2

Procedure details

3-(2-hydroxyethyl)-1,2,3-benzotriazin-4(3H)one was prepared according to the general procedure outlined in example 1, step 1. Starting from 1,2,3-benzotriazin-4(3H)one (1.5 g, 10 mmol) and 2-bromoethanol (1.68 mL, 20 mmol), 1.20 g (63%); off white solid; m.p. 114° C., MS: 191.9 (M+H)+
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.68 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4](=[O:11])[NH:3][N:2]=1.Br[CH2:13][CH2:14][OH:15]>>[OH:15][CH2:14][CH2:13][N:3]1[C:4](=[O:11])[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[N:1]=[N:2]1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
N1=NNC(C2=C1C=CC=C2)=O
Step Two
Name
Quantity
1.68 mL
Type
reactant
Smiles
BrCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCN1N=NC2=C(C1=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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